molecular formula C16H11Cl2FN2O2 B5356930 6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride

6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride

Número de catálogo B5356930
Peso molecular: 353.2 g/mol
Clave InChI: MKTVYNUOXIUOKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride, also known as CP-690,550, is a synthetic small molecule drug that has been extensively studied for its potential therapeutic applications in autoimmune diseases. This drug is a potent and selective inhibitor of Janus kinase (JAK) enzymes, which play a critical role in immune cell signaling and activation. CP-690,550 has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride exerts its pharmacological effects by selectively inhibiting JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STATs), which then translocate to the nucleus and regulate gene expression. By inhibiting JAK enzymes, this compound can effectively suppress the activation of STATs and downstream gene expression. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are key mediators of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. The drug can effectively reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α), which are key mediators of autoimmune diseases. This compound can also inhibit the activation and proliferation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride has several advantages and limitations for lab experiments. The drug is a potent and selective inhibitor of JAK enzymes, which makes it a valuable tool for studying the role of JAK-STAT signaling in various biological processes. This compound can be used to investigate the effects of JAK inhibition on immune cell activation, cytokine production, and gene expression. However, this compound has some limitations for lab experiments. The drug is highly specific for JAK enzymes, which means that it may not be suitable for studying the effects of other signaling pathways. In addition, this compound has some off-target effects, which may complicate the interpretation of experimental results.

Direcciones Futuras

6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride has shown promising results in preclinical and clinical studies, and it is currently being evaluated for its efficacy and safety in various autoimmune diseases. However, there are still several unanswered questions regarding the optimal dosing, duration of treatment, and long-term safety of this compound. Future studies should focus on addressing these issues and identifying potential biomarkers of response and toxicity. In addition, this compound may have potential applications in other disease areas such as cancer and infectious diseases, which warrant further investigation. Finally, the development of new JAK inhibitors with improved selectivity and safety profiles may lead to the discovery of more effective therapies for autoimmune diseases.

Métodos De Síntesis

The synthesis of 6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride involves several steps starting from commercially available starting materials. The key intermediate in the synthesis is 6-chloro-4-aminophenyl-3-quinolinecarboxylic acid, which is obtained by reacting 6-chloro-3-nitrobenzoic acid with 2-fluoroaniline in the presence of a reducing agent. The final step involves the conversion of the carboxylic acid group to a hydrochloride salt by treatment with hydrochloric acid. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 99%.

Aplicaciones Científicas De Investigación

6-chloro-4-[(2-fluorophenyl)amino]-3-quinolinecarboxylic acid hydrochloride has been extensively studied for its potential therapeutic applications in autoimmune diseases. The drug has been shown to be a potent and selective inhibitor of JAK enzymes, which play a critical role in immune cell signaling and activation. By inhibiting JAK enzymes, this compound can effectively suppress the activity of various immune cells, including T cells, B cells, and natural killer cells. This can lead to a reduction in inflammation and tissue damage in autoimmune diseases.

Propiedades

IUPAC Name

6-chloro-4-(2-fluoroanilino)quinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2.ClH/c17-9-5-6-13-10(7-9)15(11(8-19-13)16(21)22)20-14-4-2-1-3-12(14)18;/h1-8H,(H,19,20)(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTVYNUOXIUOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)O)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.